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Compound of Interest |

7-Methoxy-3-methyl-1,2-
Compound Name: )
benzisoxazole
CAS No.: 145508-91-4
Cat. No.: B120098
. J

Executive Summary & Pharmacological Relevance

Benzisoxazoles are bicyclic heteroaromatic scaffolds critical to modern medicinal chemistry,
serving as the pharmacophore in blockbuster antipsychotics (e.g., Risperidone, Paliperidone)
and anticonvulsants (Zonisamide).[1]

For the analytical scientist, these compounds present a unique challenge: isomeric diversity.
The 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) cores exhibit distinct
fragmentation behaviors that are heavily influenced by ionization energy and source conditions.
This guide provides a mechanistic breakdown of these patterns, distinguishing them from their
structural isomer, benzoxazole, and offering a self-validating protocol for their characterization.

Mechanistic Architecture: The Fragmentation

Cascade[2]
The 1,2-Benzisoxazole (Indoxazene) Pathway

The defining feature of 1,2-benzisoxazoles under mass spectrometry is the lability of the N-O
bond. However, the observed spectrum depends heavily on the ionization method.[2]

o Electron Impact (EIl) / Thermal Behavior: Under high-energy EI (70 eV) or high source
temperatures, 1,2-benzisoxazole undergoes a rapid thermal isomerization to o-
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hydroxybenzonitrile (salicylonitrile)prior to fragmentation. This "Salicylonitrile Shift" means
the mass spectrum often reflects the nitrile isomer rather than the intact heterocycle.

o Primary Loss:
(Loss of CO, 28 Da).
o Secondary Loss:

(Loss of HCN, 27 Da).

o Electrospray lonization (ESI-MS/MS): In softer ionization modes (LC-MS/MS), the protonated
molecule

is stable. Collision-Induced Dissociation (CID) triggers the cleavage of the isoxazole ring.

o Mechanism: Protonation typically occurs on the nitrogen. CID energy breaks the weak N-
O bond, leading to a ring-opened 2-hydroxybenzoyl cation intermediate.

o Drug Example (Risperidone): The characteristic degradation/fragmentation involves the
cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-risperidone. This is a
diagnostic marker for oxidative degradation and metabolic breakdown.

The 2,1-Benzisoxazole (Anthranil) Pathway

The 2,1-isomer (anthranil) follows a "Nitrene Pathway." Upon excitation, the N-O bond cleaves
to generate a nitrene intermediate, which often rearranges or loses CO directly.

 Distinctive Feature: Unlike the 1,2-isomer which forms a stable nitrile, the 2,1-isomer
fragmentation is driven by the instability of the nitrene, often leading to acridone or quinoline-
like rearrangements if aryl-substituted.

o Diagnostic Loss: Prominent

radical cation.

Comparative Analysis: Diagnhostic lon Table
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The following table contrasts the key spectral features of the benzisoxazole isomers and their

common contaminant/isomer, benzoxazole.

Feature

1,2-Benzisoxazole
(Indoxazene)

2,1-Benzisoxazole
(Anthranil)

Benzoxazole

Core Structure

Benzene fused to

Isoxazole (N-O)

Benzene fused to
Isoxazole (C-N-O)

Benzene fused to
Oxazole (C-N, C-0O)

Dominant El Pathway

Isomerization to o-

hydroxybenzonitrile

Nitrene formation

Direct ring cleavage

CO loss
119 (
91 ( 119 (
Base Peak (Unsubst.) ) or 91 (
) )
)

Diagnostic Loss

-28 Da (CO) followed
by -27 Da (HCN)

-28 Da (CO) (Intense)

-29 Da (CHO) or -27
Da (HCN)

ESI-MS/MS Marker

Ring Opening:
Formation of 2-
hydroxybenzoyl cation

fragments.

Rearrangement;
Formation of amino-

ketone fragments.

Stability: High stability;
losses of CO/HCN
require higher CE.

Key Differentiator

Salicylonitrile Shift:
Spectrum matches o-

hydroxybenzonitrile.

Nitrene Reactivity:

High abundance of

ions.

[M-CHOJ]+: Presence
of

90/92 (loss of formyl

radical).

Visualization of Fragmentation Pathways[2][4][5][6]

[7]

Diagram 1: 1,2-Benzisoxazole vs. Benzoxazole Pathways

This diagram illustrates the divergent pathways of the 1,2-isomer (via salicylonitrile) versus the

direct cleavage of benzoxazole.
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[M-COJ+ -HCN (27 Da) > [C5H4]+

-CO (28 Da (m/z 91) (m/z 64)

Thermal/Source
1,2-Benzisoxazole Rearrangement o-Hydroxybenzonitrile
(m/z 119) (Isomerization) .. Distinct from

[M-HCN]+
(m/z 92)

| Benzoxazole
(m/z 119)

[M-COJ+
(m/z 91)

Click to download full resolution via product page

Caption: Divergent fragmentation pathways of 1,2-benzisoxazole (via thermal isomerization) vs.
benzoxazole.

Diagram 2: Risperidone (Benzisoxazole Ring Cleavage)

A specific workflow for the drug development professional, showing the characteristic ring
opening of Risperidone.

Risperidone [M+H]+
(m/z 411)

ESI-MS/MS
(Collision Energy 20-40eV)

N-O Bond Cleavage
(CID Activation)

2-Hydroxybenzoyl-Risperidone
(Ring-Opened Variant)

Piperazine Cleavage
(Diagnostic)

Main Fragment
(m/z 191)
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Caption: The characteristic N-O bond cleavage in Risperidone leading to the 2-hydroxybenzoyl
metabolite/fragment.

Experimental Protocol: Self-Validating
Characterization

Objective: Differentiate a 1,2-benzisoxazole derivative from a benzoxazole impurity using ESI-
QTOF or Triple Quadrupole MS.

Step 1: Source Condition Optimization (The "Thermal
Check")

» Rationale: High source temperatures can induce the "Salicylonitrile Shift" before the ion
enters the vacuum, leading to false identification.

e Protocol:
o Infuse the standard at 10 puL/min.
o Ramp the Desolvation Temperature from 150°C to 500°C in 50°C increments.
o Validation Check: Monitor the ratio of the intact protonated molecule

to the fragment

. If the fragment intensity increases disproportionately with temperature without collision
energy, thermal degradation is occurring in the source. Set temperature 50°C below this
threshold.

Step 2: Energy-Resolved MS/MS (The "Hardness Test")

o Rationale: Benzoxazoles are significantly more stable than benzisoxazoles due to the lack of
the labile N-O bond.

e Protocol:
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o Select the precursor ion

3]
o Ramp Collision Energy (CE) from 0O to 60 eV.
o Validation Check:

» 1,2-Benzisoxazole: Expect 50% fragmentation (CE50) at lower energies (~15-25 eV).
Look for dominant -H20O or -CO losses associated with ring opening.

» Benzoxazole: Expect CE5S0 at higher energies (~30-40 eV). Look for -HCN or -CHO
losses.

Step 3: Diagnostic lon Confirmation

e For Zonisamide (1,2-benzisoxazole-3-methanesulfonamide):
o Look for the loss of the sulfonamide group (

, 79 Da) to yield the benzisoxazole cation (

133), followed by the characteristic benzisoxazole breakdown (
).
e For Risperidone:
o Monitor the transition
(pyrimidine-piperazine fragment).
o Crucial Check: The presence of a peak at

233 (intact benzisoxazole-piperidine part) vs. ring-opened variants helps assess sample
degradation.
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experiments. Source: National Institutes of Health (NIH) / PubMed [Link] Context:
Establishes the thermal isomerization of 1,2-benzisoxazole to salicylonitrile prior to
fragmentation.

Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. Source:
ResearchGate [Link] Context: Identifies the "benzisoxazole-cleaved" degradation products
(2-hydroxybenzoyl derivatives) using LC-Q-TOF.

Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. Source:
ResearchGate [Link] Context: Provides comparative fragmentation data between isoxazole
and oxazole fused systems, highlighting the [M-CHO)] difference.

A simple and accurate liquid chromatography-tandem mass spectrometry method for
quantification of zonisamide. Source: PubMed [Link] Context: Validates ESI-MS/MS
protocols for Zonisamide, a key benzisoxazole drug.

General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Source: National
Institutes of Health (NIH) / PMC [Link] Context: Discusses the chemical stability and
rearrangement potential of the 2,1-benzisoxazole core.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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